1-Propyl-2(1H)-pyridinone

Vue d'ensemble

Description

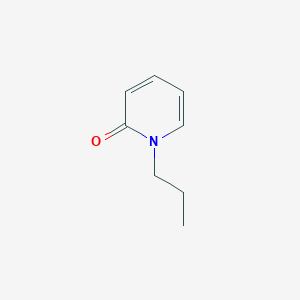

1-Propyl-2(1H)-pyridinone is a chemical compound that belongs to the class of pyridinones, which are heterocyclic aromatic organic compounds. Pyridinones contain a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, and a ketone functional group. The specific structure of 1-Propyl-2(1H)-pyridinone includes a propyl group attached to the nitrogen-containing ring, which influences its chemical behavior and properties.

Synthesis Analysis

Several methods have been developed for the synthesis of pyridin-2(1H)-ones and their derivatives. An efficient one-pot synthesis method involves the Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes, which undergoes sequential ring-opening, haloformylation, and intramolecular nucleophilic cyclization reactions . Another approach utilizes ruthenium(II)-catalyzed C–H activation and C–N bond formation, where acyl azides condense with internal alkynes in the presence of in situ generated iminophosphoranes . Additionally, halogenated pyridin-2(1H)-ones can be synthesized from 1-carbamoyl-]-[3-(dimethylamino)propenoyl]cyclopropanes using phosphoryl chloride or phosphorus tribromide .

Molecular Structure Analysis

The molecular structure of pyridin-2(1H)-ones is characterized by the presence of a pyridine ring and a ketone group. The position of substituents on the ring, such as the propyl group in 1-Propyl-2(1H)-pyridinone, can significantly affect the electronic distribution and reactivity of the molecule. The structure of pyridin-2(1H)-ones can be further modified through various chemical reactions, leading to a wide range of derivatives with diverse properties and potential applications.

Chemical Reactions Analysis

Pyridin-2(1H)-ones undergo various chemical reactions, reflecting their aromatic and reactive nature. For instance, they can react with substituted propynenitriles, where the aromatic character of derivatives like 1-methyl-2(1H)-pyridinone is shown by its failure to form a 4+2 adduct, instead reacting at the lactam carbonyl function . Metal complexes of pyridine derivatives can also exhibit reactivity, as seen in the formation of complexes with Lewis bases and the weak coordination of pyridine molecules in metal complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Propyl-2(1H)-pyridinone and its derivatives are influenced by their molecular structure. The presence of the propyl group and the pyridine ring contributes to the compound's solubility, boiling point, melting point, and stability. The reactivity of pyridin-2(1H)-ones with various reagents, such as propargylamine, leads to the formation of functionalized pyridines through sequential amination, annulation, and aromatization reactions . The coordination of pyridine derivatives with metal ions can result in the formation of complexes with distinct properties, as evidenced by the crystal structure of metal complexes .

Applications De Recherche Scientifique

Chemical Reactivity and Synthesis

- 1-Propyl-2(1H)-pyridinone and its derivatives demonstrate distinct chemical reactivity, particularly in reactions with substituted propynenitriles. The aromatic character of 1-methyl-2(1H)-pyridinone, a related compound, affects its reactivity, leading to the formation of 1,2-dihydropyridine-2-methides rather than a 4+2 adduct. This highlights the unique reactivity of these pyridinone derivatives in organic synthesis (Yadla, Rehman, Rao, & Mahesh, 1989).

Electrochemical and Spectroscopic Properties

- The electrochemical synthesis of a polybispyrrole derivative based on 1-(3-(2-(2-(3-(1H-pyrrol-1-yl)propoxy)ethoxy)ethoxy)propyl)-1H-pyrrole showcases the use of 1-Propyl-2(1H)-pyridinone derivatives in developing materials with notable electrochromic and ion receptor properties. These properties make them suitable for applications like metal recovery and ion sensors (Mert, Demir, & Cihaner, 2013).

Coordination Chemistry

- The study of aluminum, gallium, and indium complexes of 1-aryl-3-hydroxy-2-methyl-4-pyridinones, closely related to 1-Propyl-2(1H)-pyridinone, demonstrates the potential of these compounds in coordination chemistry. These complexes have been analyzed for their partitioning, potentiometry, and X-ray diffraction properties, indicating their potential in the field of inorganic chemistry and materials science (Zhang, Rettig, & Orvig, 1991).

Synthesis of Biologically Active Compounds

- Pyridinone derivatives, including those related to 1-Propyl-2(1H)-pyridinone, are crucial in synthesizing a wide variety of biologically active nitrogen heterocycles. They are important in producing alkaloids, antibiotics, and antifungal compounds. These derivatives are also crucial for developing new antimicrobial agents (Agami, Dechoux, Hebbe, & Moulinas, 2002).

Metal Ion Interactions and Medicinal Chemistry

- The interaction of organoruthenium and organorhodium cations with pyridinone-based chelating ligands illustrates the significance of 1-Propyl-2(1H)-pyridinone derivatives in studying metal-ligand interactions. These interactions are vital in developing metal-based drugs and understanding metal ion dynamics in biological systems (Nagy, Ozsváth, Bényei, Farkas, & Buglyó, 2021).

Propriétés

IUPAC Name |

1-propylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-6-9-7-4-3-5-8(9)10/h3-5,7H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLWIBNMCJMLBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172471 | |

| Record name | 1-Propyl-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propyl-2(1H)-pyridinone | |

CAS RN |

19006-63-4 | |

| Record name | 1-Propyl-2(1H)-pyridinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019006634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propyl-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.